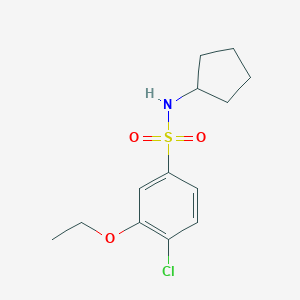
2,3,4-trimethyl-N-(2-pyridinyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,4-trimethyl-N-(2-pyridinyl)benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Also known as TBNPS, it is a sulfonamide derivative that has been synthesized using various methods.
作用機序
The exact mechanism of action of TBNPS is not well understood. However, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. TBNPS has also been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme that plays a key role in the degradation of acetylcholine in the nervous system.
Biochemical and Physiological Effects:
TBNPS has been shown to exhibit anti-inflammatory and analgesic properties. It has also been shown to inhibit the activity of AChE, which could potentially lead to increased levels of acetylcholine in the nervous system. TBNPS has also been shown to have potential applications in treating cancer and Alzheimer's disease.
実験室実験の利点と制限
One advantage of TBNPS is its ease of synthesis. It can be synthesized using relatively simple methods and is readily available. Another advantage is its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry.
One limitation of TBNPS is its limited solubility in water, which can make it difficult to work with in certain experiments. Another limitation is the lack of understanding of its exact mechanism of action, which could hinder its development as a therapeutic agent.
将来の方向性
There are several future directions for TBNPS research. One direction is the further study of its anti-inflammatory and analgesic properties, as well as its potential applications in treating cancer and Alzheimer's disease. Another direction is the development of new synthetic methods for TBNPS and its derivatives. Additionally, there is potential for the development of new MOFs using TBNPS as a building block. Finally, further studies are needed to understand the exact mechanism of action of TBNPS and its derivatives.
合成法
TBNPS can be synthesized using various methods, including the reaction of 2,3,4-trimethylbenzenesulfonyl chloride with 2-pyridylamine. Another method involves the reaction of 2,3,4-trimethylbenzenesulfonyl azide with 2-pyridylamine. The product obtained is then purified using column chromatography.
科学的研究の応用
TBNPS has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, TBNPS has been shown to exhibit anti-inflammatory and analgesic properties. It has also been studied for its potential use in treating cancer and Alzheimer's disease.
In material science, TBNPS has been used as a building block for the synthesis of metal-organic frameworks (MOFs). These MOFs have potential applications in gas storage, separation, and catalysis. In analytical chemistry, TBNPS has been used as a derivatizing agent for the determination of various compounds, including amino acids and carbohydrates.
特性
製品名 |
2,3,4-trimethyl-N-(2-pyridinyl)benzenesulfonamide |
|---|---|
分子式 |
C14H16N2O2S |
分子量 |
276.36 g/mol |
IUPAC名 |
2,3,4-trimethyl-N-pyridin-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C14H16N2O2S/c1-10-7-8-13(12(3)11(10)2)19(17,18)16-14-6-4-5-9-15-14/h4-9H,1-3H3,(H,15,16) |
InChIキー |
KXPBECRWZLFDCF-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C=C1)S(=O)(=O)NC2=CC=CC=N2)C)C |
正規SMILES |
CC1=C(C(=C(C=C1)S(=O)(=O)NC2=CC=CC=N2)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[3-(3,4-Dimethoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B278983.png)
![2-(Methylamino)-7-[3-(4-pyridinyl)acryloyl]-2,4,6-cycloheptatrien-1-one](/img/structure/B278984.png)
![2-Hydroxy-3-[3-(2-pyridinyl)acryloyl]-2,4,6-cycloheptatrien-1-one](/img/structure/B278986.png)
![3-[3-(2,3-Dimethoxyphenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one](/img/structure/B278987.png)
![3-[3-(3-Bromophenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one](/img/structure/B278988.png)
![3-[3-(3-Chlorophenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one](/img/structure/B278989.png)
![3-[(E)-3-(2,4-dichlorophenyl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one](/img/structure/B278990.png)
![3-[3-(2,3-Dichlorophenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one](/img/structure/B278991.png)
![2-[3-(2-Methoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B278995.png)
![2-(Methylamino)-7-[3-(4-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one](/img/structure/B278997.png)
![4-{3-[6-(Methylamino)-7-oxo-1,3,5-cycloheptatrien-1-yl]-3-oxo-1-propenyl}benzonitrile](/img/structure/B278998.png)
![4-[3-(2-Hydroxy-3-oxo-1,4,6-cycloheptatrien-1-yl)-3-oxo-1-propenyl]benzonitrile](/img/structure/B279001.png)
![2-Hydroxy-3-[3-(4-chlorophenyl)propenoyl]cyclohepta-2,4,6-triene-1-one](/img/structure/B279002.png)
